![molecular formula C18H32O2Sn B14275324 1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one CAS No. 141700-77-8](/img/structure/B14275324.png)
1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one, also known as tributylstannyl furanone, is a fascinating compound with a unique structure. It combines a furan ring with an ethanone (ketone) group, and its chemical formula is C15H24OSn. The compound features a tributylstannyl (SnBu3) substituent attached to the furan ring. Furan derivatives are essential building blocks in organic chemistry and are found in natural products from various sources, including plants, algae, and microorganisms .
Méthodes De Préparation
Synthetic Routes: The synthesis of 1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one involves several steps. One approach is through the reaction of a furan precursor with tributyltin hydride (SnBu3H) under appropriate conditions. The tributylstannyl group is introduced via this stannylating reagent. The overall synthetic route may include protection and deprotection steps to control regioselectivity and achieve the desired product.
Industrial Production: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale syntheses provide valuable insights into its preparation.
Analyse Des Réactions Chimiques
1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one can undergo various chemical reactions:
Oxidation: The ketone group is susceptible to oxidation, leading to the formation of corresponding alcohols.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The tributylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Ring Opening: The furan ring can undergo ring-opening reactions, providing access to different derivatives.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products include derivatives with modified stannyl or furan moieties.
Applications De Recherche Scientifique
1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one finds applications in various scientific fields:
Organic Synthesis: As an intermediate, it contributes to the construction of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore or scaffold for drug design.
Materials Science: Its unique structure may inspire novel materials with specific properties.
Catalysis: The tributylstannyl group can serve as a ligand in catalytic reactions.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, influencing cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one stands out due to its tributylstannyl substituent. Similar compounds include other furan derivatives, such as 1-(furan-2-yl)ethan-1-one, which lacks the stannyl group . The unique stannyl functionality sets it apart from conventional furanones.
Propriétés
Numéro CAS |
141700-77-8 |
|---|---|
Formule moléculaire |
C18H32O2Sn |
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
1-(4-tributylstannylfuran-3-yl)ethanone |
InChI |
InChI=1S/C6H5O2.3C4H9.Sn/c1-5(7)6-2-3-8-4-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Clé InChI |
UOWXZPFUSXOZLL-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=COC=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
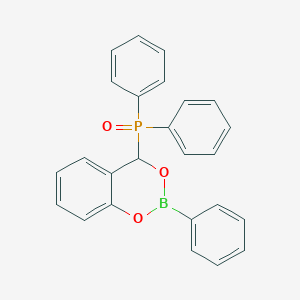
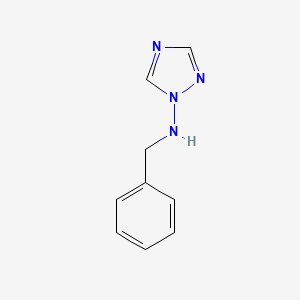
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)


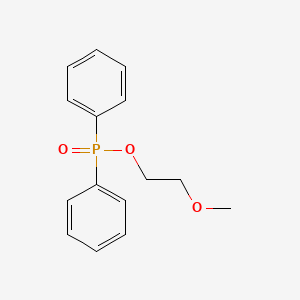
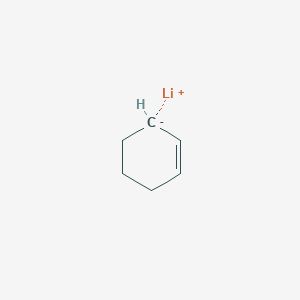
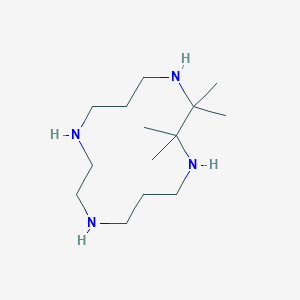
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
